molecular formula C12H16 B071970 1-Isopropenyl-3-isopropylbenzene CAS No. 1129-29-9

1-Isopropenyl-3-isopropylbenzene

Cat. No.: B071970
CAS No.: 1129-29-9
M. Wt: 160.25 g/mol
InChI Key: BDXXZCIRCYKRBT-UHFFFAOYSA-N
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Description

1-Isopropenyl-3-isopropylbenzene is an organic compound with the molecular formula C({12})H({16}) It is a derivative of benzene, featuring both isopropenyl and isopropyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropenyl-3-isopropylbenzene can be synthesized through several methods. One common approach involves the alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction produces isopropylbenzene, which can then undergo further alkylation with propylene to introduce the isopropenyl group.

Industrial Production Methods: In an industrial setting, the production of this compound often involves catalytic processes that ensure high yield and purity. The use of zeolite catalysts in a continuous flow reactor is one such method, providing efficient conversion rates and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropenyl-3-isopropylbenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation of the isopropenyl group can be achieved using catalysts such as palladium on carbon, resulting in the formation of 1-isopropyl-3-isopropylbenzene.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes nitration, sulfonation, or halogenation under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: 1-Isopropyl-3-isopropylbenzene.

    Substitution: Nitro, sulfo, or halo derivatives of this compound.

Scientific Research Applications

1-Isopropenyl-3-isopropylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and kinetics.

    Biology: Research into its biological activity has shown potential antimicrobial properties, making it a candidate for developing new antibiotics.

    Medicine: Preliminary studies suggest that derivatives of this compound could be used in the development of pharmaceuticals targeting specific pathways in cancer treatment.

    Industry: It is utilized in the production of polymers and resins, where its chemical stability and reactivity are advantageous.

Mechanism of Action

The mechanism by which 1-isopropenyl-3-isopropylbenzene exerts its effects depends on the specific reaction or application. In biological systems, it may interact with cellular membranes or proteins, disrupting normal function and leading to antimicrobial effects. In chemical reactions, its reactivity is influenced by the electron-donating effects of the isopropyl and isopropenyl groups, which activate the benzene ring towards electrophilic substitution.

Comparison with Similar Compounds

    1-Isopropyl-4-isopropenylbenzene: Similar structure but different positional isomers.

    1-Isopropyl-2-isopropenylbenzene: Another positional isomer with distinct chemical properties.

    1-Isopropyl-3-methylbenzene: Lacks the isopropenyl group, resulting in different reactivity.

Uniqueness: 1-Isopropenyl-3-isopropylbenzene is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise reactivity and stability.

Properties

IUPAC Name

1-propan-2-yl-3-prop-1-en-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-9(2)11-6-5-7-12(8-11)10(3)4/h5-8,10H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXXZCIRCYKRBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150201
Record name 1-Isopropenyl-3-isopropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1129-29-9
Record name 1-(1-Methylethenyl)-3-(1-methylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1129-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Isopropenyl-3-isopropylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Isopropenyl-3-isopropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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